Cercosporin

描述

CERCOSPORIN is a red toxin produced by the fungal genus Cercospora. This compound is a perylenequinone natural product that is photoactivated and uses reactive oxygen species to damage cell components such as membranes, proteins, and lipids . This compound is known for its role in plant diseases caused by Cercospora species, affecting crops like corn, tobacco, soybean, and coffee .

准备方法

CERCOSPORIN is primarily produced by fungal fermentation. The production can be enhanced by co-culturing Cercospora species with leaf-spot-disease-related endophytic bacteria . For instance, co-culturing with Bacillus velezensis B04 can increase this compound production significantly . The biosynthesis of this compound involves polyketide synthases and several genes responsible for its creation . Light, temperature, and culture medium are crucial factors in its production .

化学反应分析

CERCOSPORIN undergoes various chemical reactions, primarily involving oxidation. It functions as a photocatalyst for selective oxidations, including the conversion of benzylic C–H bonds to carbonyls, amines to aldehydes, and sulfides to sulfoxides . These reactions are facilitated by its ability to generate reactive oxygen species upon photoirradiation .

科学研究应用

Role in Plant Pathology

Cercosporin plays a significant role in the pathogenicity of Cercospora species, contributing to the severity of diseases such as leaf spot and blight in various crops.

Key Findings:

- This compound is known to induce oxidative stress in plant cells, leading to necrotic lesions and chlorosis. Studies have shown that this compound production is regulated by environmental conditions such as light and nutrient availability .

- Mutants deficient in this compound biosynthesis exhibit reduced virulence, indicating its critical role in disease development. For instance, Cercospora nicotianae mutants lacking the CTB1 gene responsible for this compound production showed significantly fewer lesions on tobacco plants compared to wild-type strains .

Table 1: Impact of this compound on Plant Pathogenicity

| Fungal Species | Disease Caused | Effect of this compound Deficiency |

|---|---|---|

| Cercospora nicotianae | Tobacco blight | Reduced lesion formation |

| Cercospora kikuchii | Soybean leaf spot | Less severe symptoms observed |

| Cercospora beticola | Sugar beet leaf spot | Lower virulence in mutants |

Photodynamic Therapy

This compound's ability to generate reactive oxygen species upon light activation makes it a promising candidate for photodynamic therapy, particularly in cancer treatment.

Research Insights:

- Recent studies demonstrated that this compound effectively targets human cancer cells in three-dimensional cultures, exhibiting significant uptake and cytotoxicity against various cell lines .

- The photodynamic efficacy of this compound was assessed through confocal microscopy, revealing its potential as a therapeutic agent for tumor eradication .

Table 2: Efficacy of this compound in Photodynamic Therapy

| Cell Line | Uptake Efficiency (%) | Cytotoxicity Observed (IC50) |

|---|---|---|

| U87 | 200% higher than T47D | 5 µM |

| T47D | Baseline | 10 µM |

| T98G | Baseline | 12 µM |

Antimicrobial Applications

Beyond its role in plant pathology, this compound exhibits broad-spectrum antimicrobial properties, effective against various bacteria and fungi.

Findings on Antimicrobial Activity:

- This compound has shown universal toxicity towards different cell types, including bacteria and fungi. It is particularly effective at low concentrations (as low as 1 µM) against susceptible strains .

- Research has identified bacterial strains capable of degrading this compound into non-toxic compounds, showcasing potential bioremediation applications .

Table 3: Antimicrobial Activity of this compound

| Microorganism Type | Sensitivity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Sensitive | 5 µM |

| Gram-negative Bacteria | Moderately Sensitive | 10 µM |

| Fungi | Highly Sensitive | 1 µM |

Genetic Engineering for Enhanced Production

The limited natural production levels of this compound have prompted research into genetic engineering strategies to enhance its yield for industrial applications.

Innovative Approaches:

- Co-culturing Cercospora species with endophytic bacteria has been shown to significantly increase this compound production through enhanced secretion mechanisms .

- Genetic modifications targeting biosynthetic pathways have been proposed to optimize production efficiency, making this compound more accessible for therapeutic and agricultural use .

作用机制

CERCOSPORIN is a photoactivated toxin that absorbs light energy and converts it to an energetically activated triplet state . This triplet state reacts with oxygen to produce toxic oxygen species such as singlet oxygen and superoxide . These reactive oxygen species cause oxidative damage to lipids, proteins, and nucleic acids, leading to cell membrane breakdown and cell death . The damage to plant cell membranes allows for nutrient leakage, promoting fungal growth and sporulation .

相似化合物的比较

CERCOSPORIN is part of the perylenequinone family of toxins, which includes other compounds like hypocrellins . While hypocrellins are studied for their pharmaceutical potential as anticancer agents, this compound is primarily known for its role in plant diseases . Similar compounds include hypericin and pseudohypericin, which also function as photosensitizers . this compound’s unique ability to produce singlet oxygen and its role in plant pathogenesis distinguish it from these other compounds .

生物活性

Cercosporin is a polyketide-derived toxin produced by various species of the fungal genus Cercospora. This compound plays a significant role in the pathogenicity of these fungi, particularly in plant diseases. Its biological activity is characterized by its ability to generate reactive oxygen species (ROS) upon activation by light, leading to cellular damage in host plants and other organisms. This article explores the biological activity of this compound, including its mechanisms of action, environmental influences on its production, and implications for plant pathology.

This compound acts primarily as a photosensitizer, producing singlet oxygen and other ROS when exposed to light. This process induces oxidative stress in targeted cells, leading to cell death. The following mechanisms have been identified:

- Oxidative Damage : this compound generates ROS that damage cellular components, including lipids, proteins, and nucleic acids. This oxidative damage is a key factor in its cytotoxic effects on plant cells and human cell lines .

- Cellular Uptake : Studies have shown that this compound's uptake varies across different cell types. For instance, T98G glioblastoma cells exhibit a threefold higher uptake compared to MCF7 breast cancer cells, making them more susceptible to this compound-induced photodynamic therapy (PDT) .

- Subcellular Localization : Upon uptake, this compound localizes within mitochondria and the endoplasmic reticulum, where it disrupts normal cellular functions .

Environmental Influences on this compound Production

The production of this compound is influenced by various environmental factors, which can enhance or inhibit its biosynthesis:

- Light : Light is the primary trigger for this compound production. The expression of the CTB1 gene involved in its biosynthesis is closely regulated by light conditions .

- Metal Ions : Studies indicate that metal ions such as cobalt, ferric, manganese, and zinc can elevate this compound production levels significantly .

- Signal Transduction Pathways : Research has identified multiple signaling pathways involved in this compound biosynthesis regulation. Calcium/calmodulin signaling and MAP kinase pathways are crucial for the expression of biosynthetic genes .

Case Studies and Research Findings

Several studies have documented the effects of this compound on both plant pathogens and potential therapeutic applications:

-

Pathogenicity Studies :

- In mutants of Cercospora zeae-maydis with disrupted MAP kinase genes, researchers observed reduced this compound production and less severe symptoms on corn plants compared to wild-type strains .

- In Cercospora kikuchii, mutants deficient in this compound production exhibited significantly reduced disease symptoms on soybean plants .

- Human Cell Studies :

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound across different studies:

属性

CAS 编号 |

35082-49-6 |

|---|---|

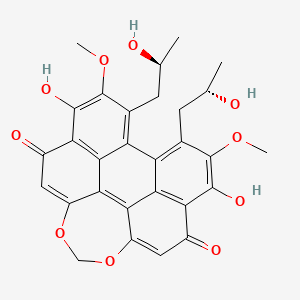

分子式 |

C29H26O10 |

分子量 |

534.5 g/mol |

IUPAC 名称 |

7,19-dihydroxy-5,21-bis[(2S)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11-/m0/s1 |

InChI 键 |

MXLWQNCWIIZUQT-QWRGUYRKSA-N |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

手性 SMILES |

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)O)O |

规范 SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CGP049090; CGP 049090; CGP-049090; Cercosporin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。